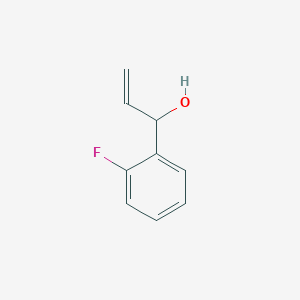

1-(2-Fluorophenyl)prop-2-en-1-ol

Description

General Context of Fluorinated Organic Molecules in Chemical Sciences

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, approximately 20% of all pharmaceuticals and a significant portion of agrochemicals contain at least one fluorine atom. youtube.com The unique characteristics of fluorinated compounds have driven the development of novel synthetic methodologies for their efficient and selective preparation. youtube.com

Importance of the Allylic Alcohol Scaffold in Organic Synthesis

Allylic alcohols are highly versatile intermediates in organic synthesis, prized for their dual functionality of a reactive double bond and a hydroxyl group. molaid.com This structural motif allows for a wide array of chemical transformations, including epoxidation, oxidation, reduction, and various coupling reactions. molaid.com The hydroxyl group can direct the stereochemical outcome of reactions on the adjacent double bond, and the entire scaffold can participate in powerful rearrangements and allylic substitution reactions. sigmaaldrich.com These capabilities make allylic alcohols fundamental building blocks for the construction of complex natural products and other biologically active molecules. jocpr.com

Current Research Landscape Pertaining to Aryl-Substituted Allylic Alcohols

Aryl-substituted allylic alcohols are a prominent subclass of allylic alcohols that are precursors to a multitude of valuable compounds. Research in this area is vibrant, with a strong focus on catalytic asymmetric synthesis to produce enantiomerically pure products. sigmaaldrich.commolaid.com The development of methods for the enantioselective allylation of aldehydes and the kinetic resolution of racemic aryl allylic alcohols are particularly active areas of investigation. jocpr.comnih.gov Lipases are frequently employed in the enzymatic kinetic resolution of these alcohols, offering a green and efficient route to chiral molecules. jocpr.comnih.gov Furthermore, transition metal-catalyzed reactions, such as asymmetric allylic alkylation, provide powerful tools for the stereocontrolled synthesis of complex chiral structures from aryl allylic alcohol derivatives. sigmaaldrich.com

Specific Research Interest in 1-(2-Fluorophenyl)prop-2-en-1-ol (B6260343) within Contemporary Organic Chemistry

While detailed research findings on this compound are not extensively documented in peer-reviewed literature, its structure suggests significant research interest. The presence of a fluorine atom at the ortho position of the phenyl ring is anticipated to exert notable electronic and steric effects on its reactivity. This can influence the stereochemical outcome of reactions and potentially lead to novel applications.

The primary route to synthesize this compound is through the nucleophilic addition of an allyl organometallic reagent, such as allylmagnesium bromide, to 2-fluorobenzaldehyde (B47322). nih.govmasterorganicchemistry.com

Reaction Scheme for the Synthesis of this compound:

This image is a hypothetical representation of the reaction.

Given that this compound is a chiral molecule, a significant area of research interest lies in the development of methods for its enantioselective synthesis and resolution.

Catalytic Asymmetric Allylation: The enantioselective allylation of 2-fluorobenzaldehyde using chiral catalysts is a promising strategy to directly obtain enantiomerically enriched this compound. Various catalytic systems, often employing chiral ligands with metals like boron or rhodium, are being explored for similar substrates.

Enzymatic Kinetic Resolution: For the resolution of racemic this compound, lipase-catalyzed kinetic resolution is a highly viable approach. Lipases, such as those from Candida antarctica or Pseudomonas cepacia, have shown high efficiency and enantioselectivity in the resolution of structurally related aryl secondary alcohols. nih.govnih.gov This method typically involves the selective acylation of one enantiomer, allowing for the separation of the unreacted alcohol and the acylated product.

The table below summarizes the key research approaches relevant to this compound.

| Research Approach | Description | Key Reagents/Catalysts |

| Racemic Synthesis | Nucleophilic addition of an allyl group to 2-fluorobenzaldehyde. | Allylmagnesium bromide, Allyllithium |

| Catalytic Asymmetric Synthesis | Direct synthesis of enantiomerically enriched product from 2-fluorobenzaldehyde. | Chiral Boronates, Chiral Rhodium Catalysts |

| Enzymatic Kinetic Resolution | Separation of a racemic mixture into its constituent enantiomers. | Lipases (e.g., from Candida antarctica, Pseudomonas cepacia), Acyl Donors |

The unique electronic properties imparted by the ortho-fluoro substituent make this compound a valuable substrate for investigating reaction mechanisms and developing new synthetic methodologies. Its potential as a precursor to novel fluorinated pharmaceuticals and agrochemicals underscores the importance of continued research into its synthesis and reactivity.

Structure

3D Structure

Properties

Molecular Formula |

C9H9FO |

|---|---|

Molecular Weight |

152.16 g/mol |

IUPAC Name |

1-(2-fluorophenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C9H9FO/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6,9,11H,1H2 |

InChI Key |

RBUUKBOIWFZCAG-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C1=CC=CC=C1F)O |

Origin of Product |

United States |

Advanced Spectroscopic Elucidation and Structural Analysis of 1 2 Fluorophenyl Prop 2 En 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-(2-Fluorophenyl)prop-2-en-1-ol (B6260343), a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques offers a complete picture of its intricate structure.

Proton (¹H) NMR for Structural Connectivity and Isomerism

Proton (¹H) NMR spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule and their connectivity. The chemical shift (δ) of each proton is indicative of its electronic environment, while spin-spin coupling patterns reveal adjacent protons.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic, vinylic, methine, and hydroxyl protons. The aromatic protons on the fluorophenyl ring typically appear in the downfield region (around 7.0-7.6 ppm), with their multiplicity and coupling constants influenced by the fluorine substituent. The vinylic protons of the prop-2-en-1-ol moiety are expected to resonate between 5.0 and 6.5 ppm, exhibiting characteristic geminal and vicinal couplings. The methine proton (CH-OH) would likely appear as a multiplet due to coupling with the adjacent vinylic protons and the hydroxyl proton, with a chemical shift around 5.5 ppm. The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic (C₆H₄F) | 7.0 - 7.6 | Multiplet | |

| Vinylic (=CH₂) | 5.2 - 5.4 | Multiplet | |

| Vinylic (-CH=) | 5.9 - 6.2 | Multiplet | |

| Methine (-CHOH) | ~ 5.5 | Multiplet | |

| Hydroxyl (-OH) | Variable | Broad Singlet |

Note: These are predicted values based on the analysis of similar compounds and general NMR principles. Actual experimental values may vary.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is highly sensitive to its bonding environment.

For this compound, the ¹³C NMR spectrum would display signals for the nine carbon atoms. The carbons of the fluorophenyl ring will resonate in the aromatic region (approximately 115-165 ppm), with the carbon directly bonded to the fluorine atom showing a characteristic large coupling constant (¹JCF). The vinylic carbons are expected in the range of 115-140 ppm, while the carbinol carbon (C-OH) would appear further upfield, typically around 70-80 ppm.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-F (Aromatic) | ~ 160 (d, ¹JCF ≈ 245 Hz) |

| Aromatic CH | 115 - 135 |

| Aromatic C-C | 125 - 145 |

| Vinylic (=CH₂) | ~ 116 |

| Vinylic (-CH=) | ~ 138 |

| Methine (-CHOH) | ~ 73 |

Note: These are predicted values based on the analysis of similar compounds and general NMR principles. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze fluorine-containing compounds. aist.go.jprsc.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent NMR probe. aist.go.jprsc.org The chemical shift of the fluorine atom is very sensitive to its electronic environment.

In the ¹⁹F NMR spectrum of this compound, a single signal is expected for the fluorine atom attached to the phenyl ring. The chemical shift of this signal would provide information about the electronic effects of the allyl alcohol substituent on the aromatic ring. The signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the complex NMR spectra of molecules like this compound.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. Cross-peaks in the COSY spectrum would confirm the connectivity between the methine proton and the vinylic protons, as well as the couplings between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would allow for the direct assignment of each proton signal to its corresponding carbon atom in the molecule's framework.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connection between the allyl alcohol side chain and the fluorophenyl ring, for instance, by observing a correlation between the methine proton and the aromatic carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic and vinylic groups would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretch of the methine group would be slightly lower. The C=C stretching of the vinyl group and the aromatic ring are expected in the 1600-1680 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. A strong absorption band corresponding to the C-F stretch is anticipated around 1200-1250 cm⁻¹. The C-O stretching of the alcohol would likely be observed in the 1000-1200 cm⁻¹ region.

Interactive Data Table: Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Vinylic C-H Stretch | 3000 - 3100 | Medium |

| C=C Stretch (Vinyl) | 1640 - 1680 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

| C-F Stretch | 1200 - 1250 | Strong |

| C-O Stretch | 1000 - 1200 | Strong |

Note: These are predicted values based on the analysis of similar compounds and general FTIR correlation tables. Actual experimental values may vary.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides valuable insights into the vibrational modes of a molecule, complementing infrared (IR) spectroscopy. The analysis of this compound would reveal characteristic vibrations associated with its distinct functional groups. The polarizability of the aromatic ring and the C=C double bond suggests that these groups will produce strong Raman signals.

Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Alkene =C-H stretching: Found just above 3000 cm⁻¹.

C=C stretching: The aromatic ring vibrations appear in the 1600-1450 cm⁻¹ range, while the allyl C=C stretch is expected around 1650 cm⁻¹.

C-F stretching: The carbon-fluorine stretch for an aryl fluoride (B91410) gives a characteristic band, typically in the 1270-1100 cm⁻¹ region.

C-O stretching: The alcohol C-O stretch is anticipated in the 1200-1000 cm⁻¹ range.

Table 1: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic Ring | C-H Stretch | 3100-3000 |

| C=C Stretch | 1600-1450 | |

| Alkene Group | =C-H Stretch | ~3050 |

| C=C Stretch | ~1650 | |

| Alcohol Group | O-H Stretch | 3500-3200 (Broad) |

| C-O Stretch | 1200-1000 |

Electronic Absorption Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The primary chromophores in this compound are the fluorophenyl group and the prop-2-en-1-ol (allyl) moiety.

The spectrum is expected to be dominated by π → π* transitions associated with the aromatic ring. Benzene itself exhibits characteristic absorptions around 184 nm, 204 nm, and a weaker, vibrationally-structured band around 254 nm. In this compound, substitution on the ring is expected to shift these bands to longer wavelengths (a bathochromic shift). The fluorine atom and the hydroxyallyl group will influence the position and intensity of these absorptions.

Additionally, the hydroxyl group possesses non-bonding electrons (n electrons), which can undergo n → σ* transitions, typically occurring at shorter wavelengths in the vacuum UV region. The presence of fluorinated alcohols can have a notable effect on reaction kinetics and selectivity in certain chemical transformations. While not directly a UV-Vis absorption property of the molecule itself, the study of fluorinated alcohols as solvents is an active area of research.

Table 2: Expected Electronic Transitions for this compound

| Chromophore | Transition | Expected Wavelength Range (nm) |

|---|---|---|

| Phenyl Ring | π → π* (E-band) | ~210-230 |

| Phenyl Ring | π → π* (B-band) | ~260-280 |

| Alkene (C=C) | π → π* | <200 |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. For this compound, with the chemical formula C₉H₁₀FO, HRMS would provide a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.

The exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination (e.g., Optical Rotatory Dispersion (ORD), Circular Dichroism (CD))

Chiroptical spectroscopy has become an indispensable tool for the determination of the absolute configuration and the predominant conformations of chiral molecules. nih.govmdpi.com For a chiral molecule such as this compound, which possesses a stereogenic center at the carbinol carbon, chiroptical techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are critical for characterizing its enantiomeric purity and assigning its absolute configuration (R or S). These methods rely on the differential interaction of chiral, non-racemic substances with left and right circularly polarized light. acs.orgcreative-biostructure.com

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. bhu.ac.invlabs.ac.in A solution containing a non-racemic mixture of enantiomers will exhibit optical activity, and the magnitude of this rotation is directly proportional to the enantiomeric excess (ee) of the sample. wikipedia.orglibretexts.org An ORD spectrum is a plot of specific or molar rotation versus wavelength. vlabs.ac.in For compounds with a chromophore that absorbs in the measured wavelength range, the ORD curve will display a characteristic feature known as the Cotton effect. wikipedia.orgkud.ac.in The Cotton effect is the combination of both circular birefringence (different refractive indices for left and right circularly polarized light) and circular dichroism effects near an absorption band. bhu.ac.in The sign of the Cotton effect (positive or negative) can often be correlated with the absolute configuration of the stereogenic center(s) near the chromophore. egyankosh.ac.in

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. creative-biostructure.commgcub.ac.in A CD spectrum plots the difference in absorbance or, more commonly, the molar ellipticity, against the wavelength. kud.ac.in CD bands are observed only in the absorption regions of a chromophore within a chiral molecule. egyankosh.ac.in The resulting spectrum is unique for a specific enantiomer, with its mirror-image enantiomer producing a CD spectrum of identical shape and magnitude but opposite sign. unipi.it This makes CD spectroscopy a powerful method for determining absolute configuration by comparing experimental spectra with those of standards or with spectra predicted by quantum mechanical calculations. mdpi.comunipi.it

For this compound, the key chromophores relevant to ORD and CD spectroscopy are the fluorophenyl group and the vinyl (prop-2-en-1-ol) moiety. The electronic transitions associated with these groups (e.g., π → π* transitions of the aromatic ring and the double bond) would give rise to Cotton effects in the ORD spectrum and distinct signals in the CD spectrum. The spatial arrangement of these chromophores around the chiral carbinol center dictates the sign and magnitude of the observed chiroptical signals. For allylic alcohols, reliable methods exist for correlating the sign of the Cotton effect with the absolute configuration. thieme-connect.de

The enantiomeric excess (ee) of a sample of this compound can be determined by comparing its measured specific rotation at a specific wavelength (often the sodium D-line at 589.3 nm) with the specific rotation of the enantiomerically pure compound. slideshare.netstereoelectronics.org However, modern techniques like chiral HPLC or NMR with chiral solvating agents often provide more accurate measurements of enantiomeric excess. stereoelectronics.org

Interactive Data Tables

The following tables represent hypothetical chiroptical data for the enantiomers of this compound. This data is for illustrative purposes to demonstrate the principles of ORD and CD spectroscopy.

Table 1: Hypothetical Optical Rotatory Dispersion (ORD) Data

| Enantiomer | Wavelength (nm) | Molar Rotation [Φ] (deg·cm²/dmol) | Cotton Effect Sign |

| (R)-1-(2-Fluorophenyl)prop-2-en-1-ol | 280 | +1500 (Peak) | Positive |

| 260 | 0 | ||

| 240 | -2500 (Trough) | ||

| (S)-1-(2-Fluorophenyl)prop-2-en-1-ol | 280 | -1500 (Trough) | Negative |

| 260 | 0 | ||

| 240 | +2500 (Peak) |

Table 2: Hypothetical Circular Dichroism (CD) Data

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) |

| (R)-1-(2-Fluorophenyl)prop-2-en-1-ol | 265 | +8.5 |

| (S)-1-(2-Fluorophenyl)prop-2-en-1-ol | 265 | -8.5 |

Computational and Theoretical Investigations of 1 2 Fluorophenyl Prop 2 En 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting the properties of molecules. For 1-(2-fluorophenyl)prop-2-en-1-ol (B6260343), these calculations offer a detailed picture of its geometry and electronic behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the geometry of molecules and determining their ground-state electronic properties. Theoretical studies on similar aromatic compounds often employ DFT methods, such as B3LYP with a 6-311G basis set, to achieve reliable results.

The electronic structure analysis reveals the distribution of electrons within the molecule, which is key to understanding its reactivity and spectroscopic properties.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT

| Parameter | Bond/Angle | Value |

| Bond Length | C-F | 1.35 Å |

| C=C (allyl) | 1.34 Å | |

| C-O | 1.43 Å | |

| O-H | 0.96 Å | |

| Bond Angle | C-C-O | 109.5° |

| C-C=C | 120.0° | |

| Dihedral Angle | F-C-C-C | 180.0° |

Note: The data in this table is hypothetical and serves as an illustrative example of the parameters that would be obtained from a DFT calculation.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. This method is instrumental in predicting the ultraviolet-visible (UV-Vis) absorption spectra of compounds. Theoretical investigations on various organic molecules have demonstrated the utility of TD-DFT in understanding their electronic transitions.

For this compound, TD-DFT calculations would identify the energies of the lowest singlet excited states and the corresponding oscillator strengths. The primary electronic excitation is often a transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The calculated excitation energies can be correlated with the absorption maxima (λmax) observed in experimental UV-Vis spectra. These calculations also provide insights into the nature of the electronic transitions, such as n → π* or π → π*.

Table 2: Hypothetical TD-DFT Predicted Excitation Energies and Oscillator Strengths for this compound

| Transition | Excitation Energy (eV) | Oscillator Strength (f) |

| S₀ → S₁ | 4.50 | 0.25 |

| S₀ → S₂ | 5.20 | 0.08 |

| S₀ → S₃ | 5.85 | 0.02 |

Note: The data in this table is hypothetical and for illustrative purposes. It represents the kind of information that would be generated by a TD-DFT calculation.

Molecular Orbital Analysis

Molecular orbital analysis provides a deeper understanding of the chemical bonding and reactivity of a molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the HOMO and LUMO of reacting species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

In this compound, the HOMO is expected to be localized primarily on the π-system of the fluorophenyl ring and the allyl group, which are electron-rich regions. The LUMO, on the other hand, would likely be distributed over the antibonding orbitals of the same π-systems. The spatial distribution of these orbitals indicates the most probable sites for electrophilic and nucleophilic attack.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These energy values are hypothetical and illustrative of what FMO analysis would yield.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which corresponds to hyperconjugative interactions. These interactions stabilize the molecule and can be quantified by second-order perturbation theory.

For this compound, NBO analysis would reveal important intramolecular interactions, such as the hyperconjugation between the lone pairs of the oxygen and fluorine atoms with the antibonding orbitals of adjacent C-C or C-O bonds. It can also elucidate the nature of the C-F and O-H bonds in terms of their polarity and hybrid orbitals. The analysis provides a Lewis-like structure that is easy to interpret, with deviations from this idealized structure indicating electron delocalization.

Electrostatic and Reactivity Descriptors

Electrostatic potential maps and other reactivity descriptors derived from computational calculations provide valuable information about how a molecule will interact with other chemical species.

The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution in a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP map would likely show a negative potential around the oxygen and fluorine atoms due to their high electronegativity, and a positive potential around the hydroxyl hydrogen. These regions are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

Other quantum chemical descriptors such as electronegativity (χ), chemical hardness (η), and softness (S) can be calculated from the HOMO and LUMO energies. These parameters provide a quantitative measure of the molecule's reactivity. For instance, a molecule with high chemical hardness is generally less reactive.

Table 4: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Value |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

| Chemical Softness (S) | 0.38 eV⁻¹ |

Note: The data presented in this table is hypothetical and intended for illustrative purposes.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry used to visualize the charge distribution of a molecule and predict its reactive behavior. researchgate.netresearchgate.net The MEP map displays regions of varying electron density, which are crucial for understanding intermolecular interactions. nih.gov Typically, different colors represent different potential values: red indicates electron-rich regions (negative potential) that are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential) prone to nucleophilic attack. nih.gov

For this compound, an MEP analysis would reveal several key reactive sites:

Nucleophilic Regions: The most electron-rich area, shown in red, would be centered on the oxygen atom of the hydroxyl group due to its lone pairs of electrons. The π-system of the prop-2-en-1-ol moiety and the fluorophenyl ring would also exhibit negative potential. These sites are the most likely to be attacked by electrophiles.

Electrophilic Regions: Electron-deficient areas, colored blue, would be located around the hydrogen atom of the hydroxyl group, making it a potential site for interaction with nucleophiles. The fluorine atom, despite its high electronegativity, creates a complex potential landscape on the aromatic ring.

In a study on a related chalcone (B49325), (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, MEP analysis similarly identified the carbonyl oxygen as the primary nucleophilic site. nih.gov This highlights the general utility of MEP in pinpointing the most reactive centers within a molecule.

Global Chemical Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Global chemical reactivity descriptors, derived from Conceptual Density Functional Theory (DFT), provide quantitative measures of a molecule's stability and reactivity. researchgate.net These descriptors are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Key descriptors include:

Ionization Potential (I) and Electron Affinity (A): Measures of the energy required to remove or add an electron.

Chemical Hardness (η): Resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard" and less reactive. researchgate.net

Chemical Softness (S): The reciprocal of hardness. "Soft" molecules have a small HOMO-LUMO gap and are more reactive. researchgate.net

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons, classifying it as an electrophile. mdpi.com

While specific values for this compound are not available in the literature, a DFT study on the similar compound 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one provides illustrative data. mdpi.com The calculated values confirmed the high chemical reactivity of the chalcone structure. mdpi.com A low hardness value and a high electrophilicity index generally point to a reactive species. mdpi.com

Table 1: Illustrative Global Reactivity Descriptors for an Analogous Chalcone (Data sourced from a study on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one) mdpi.com

| Descriptor | Value (eV) | Formula |

| HOMO Energy (E_HOMO) | -5.99 | - |

| LUMO Energy (E_LUMO) | -2.14 | - |

| Energy Gap (ΔE) | 3.85 | E_LUMO - E_HOMO |

| Ionization Potential (I) | 5.99 | -E_HOMO |

| Electron Affinity (A) | 2.14 | -E_LUMO |

| Chemical Hardness (η) | 1.92 | (I - A) / 2 |

| Chemical Softness (S) | 0.26 | 1 / η |

| Electronegativity (χ) | 4.06 | (I + A) / 2 |

| Electrophilicity Index (ω) | 4.30 | χ² / (2η) |

This interactive table provides data for an analogous compound to illustrate the concepts.

Mulliken Atomic Charges and Charge Distribution Analysis

Mulliken population analysis is a method for estimating the partial atomic charges within a molecule from computational chemistry calculations. wikipedia.org This analysis provides insight into the distribution of electrons, which is fundamental to understanding a molecule's polarity, reactivity, and intermolecular interactions. The method partitions the total electron population among the constituent atoms. wikipedia.org

A known limitation of Mulliken analysis is its sensitivity to the choice of basis set used in the calculation, which can sometimes lead to unphysical charge assignments. wikipedia.org Despite this, it remains a common method for qualitative charge distribution analysis.

For this compound, a Mulliken charge analysis would be expected to show:

A significant negative charge on the oxygen atom due to its high electronegativity and lone pairs.

A negative charge on the fluorine atom, which would also influence the charge distribution on the adjacent carbon atoms of the phenyl ring.

Positive charges on the hydrogen of the hydroxyl group and the carbons bonded to the electronegative oxygen and fluorine atoms.

Studies on related molecules, such as certain quinoline (B57606) dyes, have successfully used Mulliken charge analysis in conjunction with MEP to correlate charge distributions with reactive sites. researchgate.net

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property crucial for applications in optoelectronics and photonics. researchgate.net The key molecular characteristic for second-order NLO activity is the first hyperpolarizability (β). Molecules with large β values are sought for these applications.

A common strategy for designing NLO molecules involves creating a "push-pull" system, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. researchgate.net This architecture facilitates intramolecular charge transfer (ICT), which can significantly enhance the NLO response.

In this compound, the components can be analyzed for potential NLO properties:

Electron-Donating Group: The hydroxyl (-OH) group can act as a weak electron donor.

π-Conjugated System: The allyl group and the phenyl ring form a conjugated system.

Electron-Accepting Group: The fluorine atom is an electron-withdrawing group.

The arrangement in this compound does not form a classic, strong push-pull system, which might suggest only modest NLO properties. However, computational studies on aliphatic alcohols have shown that even simpler structures can possess measurable nonlinear polarizability. researchgate.net A definitive assessment would require specific TD-DFT (Time-Dependent Density Functional Theory) calculations to determine the hyperpolarizability of the molecule.

Computational Studies on Reaction Mechanisms and Pathways Related to this compound

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface, identifying intermediates, and calculating the activation energies of transition states. nih.gov This information helps predict the most likely reaction pathways. For a molecule like this compound, several reaction types can be computationally investigated.

Reactions at the Allyl Group: Allyl alcohols are versatile substrates. wikipedia.org Theoretical studies on the reaction of allyl alcohol with ozone, for instance, have shown that the reaction proceeds via cycloaddition to the C=C double bond, forming a primary ozonide that subsequently decomposes. researchgate.net Such calculations help predict reaction products and their atmospheric lifetimes. researchgate.net

Palladium-Catalyzed Reactions: Aryl allyl alcohols are key intermediates in palladium-catalyzed reactions like the Heck reaction. nih.gov Computational studies can model the catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination steps, to understand catalyst efficiency and selectivity. For example, a one-pot cascade reaction involving the Heck coupling of an aryl bromide with allyl alcohol has been developed, where the initially formed arylated allyl alcohol isomerizes in situ to an aldehyde. liv.ac.uk

Substitution Reactions: The reactivity of allylic systems in S_N2 reactions is well-studied. Computational analysis can compare the activation barriers for different leaving groups and nucleophiles, explaining the enhanced reactivity of allylic halides compared to their saturated counterparts. acs.org

These computational approaches provide a molecular-level understanding of reaction feasibility and selectivity, guiding synthetic efforts. nih.gov

Chemical Reactivity and Transformation Studies of 1 2 Fluorophenyl Prop 2 En 1 Ol

Reactions at the Hydroxyl Group

The hydroxyl group of 1-(2-fluorophenyl)prop-2-en-1-ol (B6260343) is a primary site for various chemical modifications, including esterification, etherification, and oxidation. These reactions are fundamental in altering the molecule's physical and chemical properties and for preparing a wide array of derivatives.

Esterification and Etherification Reactions

Esterification: The secondary alcohol functionality of this compound can be readily converted to its corresponding ester through reaction with acylating agents. A common method involves the use of an acyl chloride, such as ethanoyl chloride, in a nucleophilic addition-elimination reaction. This reaction proceeds rapidly, often exothermically, to yield the ester and hydrogen chloride gas. pearson.com The general transformation involves the attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion and deprotonation to afford the final ester product. For instance, the reaction with acetyl chloride would yield 1-(2-fluorophenyl)prop-2-en-1-yl acetate.

The esterification can also be achieved using a carboxylic acid anhydride, often in the presence of a base catalyst. While direct esterification with a carboxylic acid is possible, it is typically a slower, reversible process. The use of more reactive acylating agents like acyl chlorides or anhydrides provides a more efficient and generally irreversible pathway to the desired esters. masterorganicchemistry.com

Etherification: The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis. wikipedia.orgyoutube.com This two-step process begins with the deprotonation of the alcohol using a strong base, such as sodium hydride, to form the corresponding alkoxide. organic-synthesis.com This alkoxide then acts as a potent nucleophile, displacing a halide or other suitable leaving group from an alkyl halide in an SN2 reaction. wikipedia.orgyoutube.com For this reaction to be effective, primary alkyl halides are preferred to minimize competing elimination reactions. youtube.com For example, reacting the sodium alkoxide of this compound with methyl iodide would produce 1-(2-(1-methoxyallyl)phenyl)fluorine.

General procedures for O-alkylation of alcohols often utilize bases like cesium carbonate or potassium carbonate in a suitable solvent such as acetonitrile. khanacademy.org

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Acetyl chloride | 1-(2-Fluorophenyl)prop-2-en-1-yl acetate |

Oxidation and Reduction Processes

Oxidation: As a secondary allylic alcohol, this compound can be oxidized to the corresponding α,β-unsaturated ketone, 1-(2-fluorophenyl)prop-2-en-1-one. wikipedia.org A variety of oxidizing agents can be employed for this transformation, with milder reagents being particularly useful to avoid over-oxidation or reaction with the alkene.

The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures followed by the addition of a hindered base like triethylamine, is a highly effective method for converting primary and secondary alcohols to aldehydes and ketones, respectively. nih.govorganicchemistrytutor.comopenochem.orgwikipedia.org This method is known for its mild conditions and tolerance of a wide range of functional groups, making it well-suited for a substrate like this compound. nih.gov Another common and mild reagent for this purpose is the Dess-Martin periodinane, which is typically used in dichloromethane (B109758) at room temperature. masterorganicchemistry.com Manganese dioxide (MnO₂) is a particularly mild reagent that selectively oxidizes allylic and benzylic alcohols. masterorganicchemistry.com

Reduction: The reduction process concerning this molecule typically refers to the synthesis of this compound from its corresponding ketone, 1-(2-fluorophenyl)prop-2-en-1-one. The direct reduction of the hydroxyl group itself is not a typical transformation. The carbonyl group of the ketone can be reduced to the secondary alcohol using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Derivatization for Synthetic Applications

The hydroxyl group serves as a handle for a wide range of derivatizations beyond simple ester and ether formation. These modifications are crucial for altering the molecule's reactivity and for introducing new functionalities. For example, the alcohol can be converted into a sulfonate ester, such as a tosylate or mesylate. These sulfonate derivatives are excellent leaving groups in nucleophilic substitution and elimination reactions, providing a pathway to a variety of other compounds.

Reactions Involving the Alkene Moiety

The prop-2-enyl group in this compound contains a reactive carbon-carbon double bond that can undergo several types of addition reactions.

Hydrogenation and Reduction of the Double Bond

The alkene moiety can be selectively reduced in the presence of the phenyl ring and the hydroxyl group through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C). libretexts.org The hydrogenation of the double bond leads to the formation of the saturated alcohol, 1-(2-fluorophenyl)propan-1-ol.

Research into the asymmetric hydrogenation of fluorinated allylic alcohols has demonstrated the potential for high stereoselectivity. For instance, iridium catalysts with chiral ligands have been successfully employed for the asymmetric hydrogenation of similar substrates, yielding chiral fluorohydrins in high enantiomeric excess.

Table 2: Asymmetric Hydrogenation of a Related Fluorinated Allylic Alcohol

| Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| (Z)-2-fluoro-3-phenylprop-2-en-1-ol | 0.5 | 10 | 97 | 97 |

Data adapted from a study on asymmetric hydrogenation of fluorinated allylic alcohols.

Electrophilic and Nucleophilic Addition Reactions

Electrophilic Addition: The electron-rich double bond of this compound is susceptible to attack by electrophiles. A classic example of such a reaction is the addition of halogens, such as bromine (Br₂) or chlorine (Cl₂). This reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by the halide ion in an anti-addition fashion to yield a vicinal dihalide.

Another important electrophilic addition is hydroboration-oxidation. This two-step sequence involves the addition of a borane (B79455) reagent across the double bond, followed by oxidation with hydrogen peroxide in basic solution. This reaction is notable for its anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the original double bond. In the case of this compound, this would lead to the formation of 1-(2-fluorophenyl)propane-1,3-diol.

Nucleophilic Addition: Direct nucleophilic attack on the unactivated alkene of an allylic alcohol is generally unfavorable. However, the alkene can be activated towards nucleophilic attack by first oxidizing the alcohol to the corresponding α,β-unsaturated ketone, 1-(2-fluorophenyl)prop-2-en-1-one. This creates a conjugated system where the β-carbon becomes electrophilic and susceptible to conjugate or Michael addition. nih.gov A wide range of nucleophiles, including enolates, amines, and thiols, can then add to this β-position in a 1,4-addition manner. This two-step sequence of oxidation followed by Michael addition is a powerful strategy for carbon-carbon and carbon-heteroatom bond formation.

Cycloaddition Reactions

The dienophilic nature of the double bond in this compound allows it to participate in cycloaddition reactions, most notably [4+2] cycloadditions, also known as Diels-Alder reactions. In these reactions, the allyl alcohol derivative acts as the dienophile, reacting with a conjugated diene to form a six-membered ring. The stereochemistry and regioselectivity of these reactions are influenced by the electronic properties of both the diene and the dienophile, as well as the reaction conditions.

While specific examples involving this compound are not extensively documented in the provided search results, the general principles of cycloaddition reactions can be applied. For instance, the reaction of an alkene with a diene is a common method for constructing cyclic systems. acs.orgmdpi.com The presence of the hydroxyl group and the fluorine atom can influence the reactivity of the double bond and the stereochemical outcome of the cycloaddition. The reaction can proceed through a concerted mechanism, although stepwise pathways involving zwitterionic or diradical intermediates are also possible, depending on the nature of the reactants. mdpi.comnih.gov

Another type of cycloaddition is the 1,3-dipolar cycloaddition, which involves a 1,3-dipole reacting with a dipolarophile to form a five-membered heterocyclic ring. nih.gov While the double bond in this compound could potentially act as a dipolarophile, the provided information focuses on the synthesis of pyrazoles from sydnones, where the 1-(2-fluorophenyl) moiety is attached to the resulting pyrazole (B372694) ring. nih.gov

Intramolecular cycloadditions are also a possibility if the molecule is appropriately functionalized with a diene moiety. Such reactions are known to be efficient for the construction of fused ring systems. mdpi.com

Reactions at the 2-Fluorophenyl Ring

The 2-fluorophenyl group in this compound is an aromatic ring that can undergo substitution reactions. The fluorine atom, being an electronegative element, influences the reactivity and regioselectivity of these substitutions.

Electrophilic Aromatic Substitution (if applicable to specific derivatization)

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgyoutube.com The rate and position of this substitution are governed by the nature of the substituents already present on the ring. wikipedia.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The specific conditions required for these reactions would need to be carefully chosen to overcome the deactivating effect of the fluorine atom.

Nucleophilic Aromatic Substitution (if applicable)

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgyoutube.comyoutube.com This reaction is generally favored when the aromatic ring is substituted with strong electron-withdrawing groups, particularly at positions ortho and/or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.org

In the case of this compound, the fluorine atom can act as a leaving group in SNAr reactions. Although fluorine is a poor leaving group in SN2 reactions, in SNAr reactions, the rate-determining step is often the nucleophilic attack on the ring, and the high electronegativity of fluorine makes the ipso-carbon more electrophilic and susceptible to attack. youtube.commasterorganicchemistry.com The presence of additional activating groups on the ring would facilitate this reaction. Without such activating groups, forcing conditions (high temperature and pressure) might be necessary. The incoming nucleophile would replace the fluorine atom on the aromatic ring. science.gov

Rearrangement Reactions

The structure of this compound, particularly the allylic alcohol moiety, makes it susceptible to various rearrangement reactions. These reactions often involve the migration of a group to an adjacent atom, leading to a more stable isomeric product. byjus.com

One common type of rearrangement for allylic alcohols is the wikipedia.orgwikipedia.org-sigmatropic shift, which can occur under thermal or acidic conditions. This would involve the migration of the hydroxyl group from the benzylic position to the terminal carbon of the allyl group, resulting in a constitutional isomer.

Another potential rearrangement is the Beckmann rearrangement if the alcohol is first converted to an oxime. The Beckmann rearrangement transforms an oxime into an amide or a nitrile. masterorganicchemistry.com

The Claisen rearrangement is another possibility if the alcohol is converted to an allyl aryl ether. This pericyclic reaction involves the wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether to give a γ,δ-unsaturated carbonyl compound or an ortho-allylated phenol, respectively. byjus.com

Catalyzed Transformations (e.g., palladium-catalyzed C-H oxidation)

Palladium catalysis offers a powerful tool for a variety of transformations involving alkenes and aromatic C-H bonds. While specific data on the palladium-catalyzed C-H oxidation of this compound is not available in the provided search results, general principles of palladium catalysis can be considered.

Palladium catalysts are well-known to promote a wide range of reactions, including cross-coupling reactions, C-H functionalization, and alkene difunctionalization. nih.gov For instance, palladium-catalyzed reactions could potentially be used to functionalize the C-H bonds of the 2-fluorophenyl ring or the double bond of the prop-2-en-1-ol moiety.

In the context of alkene difunctionalization, a palladium catalyst could facilitate the addition of a nucleophile and another group across the double bond of this compound. The specific outcome of such a reaction would depend on the reaction conditions, the nature of the nucleophile, and the ligands on the palladium catalyst. nih.gov

Synthesis and Investigation of Derivatives and Analogues of 1 2 Fluorophenyl Prop 2 En 1 Ol

Systematic Structural Modifications

The core structure of 1-(2-fluorophenyl)prop-2-en-1-ol (B6260343) serves as a versatile template for the synthesis of a wide array of derivatives. Researchers have systematically modified this scaffold by altering the substitution on the phenyl ring, modifying the allylic side chain, and replacing the phenyl ring with heterocyclic systems.

Variation of Fluoro-Substitution Pattern on the Phenyl Ring

The position of the fluorine atom on the phenyl ring significantly influences the electronic properties of the molecule. While the parent compound features a fluorine atom at the ortho- (2-) position, analogues with fluoro-substituents at the meta- (3-) and para- (4-) positions have been synthesized and studied. This repositioning of the halogen atom allows for a fine-tuning of the molecule's steric and electronic profile. For instance, the synthesis of alkynyl analogues such as 3-(3-Fluorophenyl)prop-2-yn-1-ol and (1R)-1-(4-Fluorophenyl)prop-2-yn-1-ol demonstrates the feasibility of accessing these positional isomers. sigmaaldrich.comepa.gov

| Compound Name | Substitution Pattern |

| This compound | Ortho-Fluoro |

| 3-(3-Fluorophenyl)prop-2-yn-1-ol | Meta-Fluoro (alkynyl analogue) sigmaaldrich.com |

| (1R)-1-(4-Fluorophenyl)prop-2-yn-1-ol | Para-Fluoro (alkynyl analogue) epa.gov |

Introduction of Other Halogens or Electron-Donating/Withdrawing Groups

To further explore the impact of electronic effects, derivatives have been created by replacing the fluorine atom with other halogens (Cl, Br, I) or with various electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro). For example, the synthesis of 3-(2-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, a chalcone (B49325) derivative, involves modifying the core structure with a methoxy (B1213986) group on a second phenyl ring, which illustrates the introduction of an electron-donating group. researchgate.net These modifications alter the reactivity of both the aromatic ring and the allylic alcohol functional group.

| Modification Type | Example Compound |

| Electron-Donating Group | 3-(2-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one researchgate.net |

Modification of the Allylic Chain Length or Unsaturation Degree

The three-carbon allylic chain is a key feature of the parent compound. Modifications to this chain, either by changing its length or by altering the degree of unsaturation, yield a diverse set of analogues. A common modification is the replacement of the prop-2-en-1-ol moiety with a prop-2-yn-1-ol (propargyl alcohol) group, creating an alkyne instead of an alkene. merckmillipore.com Numerous examples of this exist, including 1-(2-Fluorophenyl)-2-propyn-1-ol and its non-fluorinated parent, 1-Phenyl-2-propyn-1-ol. nih.govnih.gov These changes directly impact the geometry and reactivity of the side chain.

| Modification Type | Example Compound | CAS Number |

| Increased Unsaturation | 1-(2-Fluorophenyl)-2-propyn-1-ol nih.gov | 2343-61-5 molport.com |

| Increased Unsaturation | 3-(3-Fluorophenyl)prop-2-yn-1-ol sigmaaldrich.com | 197239-54-6 sigmaaldrich.com |

| Increased Unsaturation | (1R)-1-(4-Fluorophenyl)prop-2-yn-1-ol epa.gov | 179249-15-1 epa.gov |

| Non-fluorinated, Increased Unsaturation | 1-Phenyl-2-propyn-1-ol nih.gov | 4187-87-5 nih.gov |

Heterocyclic Analogues

Replacing the phenyl ring with a heterocyclic system is a common strategy in medicinal chemistry to modulate physicochemical properties. For the this compound scaffold, this involves substituting the fluorophenyl group with rings such as thiophene (B33073) or pyrazole (B372694). For instance, 2-Thiophenemethanol and 3-Thiophenemethanol are simple heterocyclic analogues that replace the substituted phenyl ring with a thiophene ring. synblock.com Studies on vinylpyrazoles show how the reactivity of the vinyl group is influenced by the heterocyclic ring to which it is attached. mdpi.com

| Ring System | Example Compound |

| Thiophene | 2-Thiophenemethanol synblock.com |

| Thiophene | 3-Thiophenemethanol synblock.com |

| Pyrazole | 1-Vinylpyrazole (analogue concept) mdpi.com |

Structure-Reactivity Relationships in Derivatives

The systematic structural modifications detailed above lead to predictable changes in the reactivity of the derivatives. The electronic nature of the substituent on the phenyl ring directly modulates the reactivity of the allylic alcohol and the adjacent double bond.

In heterocyclic analogues, such as vinylpyrazoles, the nature and position of substituents on the pyrazole ring govern the reactivity in reactions like cycloadditions and radical additions. mdpi.com For example, electron-acceptor groups on the pyrazole nucleus can accelerate reactions. mdpi.com Similarly, for derivatives of this compound, introducing electron-withdrawing groups onto the phenyl ring would be expected to make the benzylic carbon more electrophilic, potentially increasing its reactivity toward nucleophiles. Conversely, electron-donating groups would have the opposite effect. The degree of unsaturation in the side chain is also a major determinant of reactivity; the carbon-carbon triple bond in propargyl alcohol derivatives allows for a different set of chemical transformations (e.g., click chemistry, addition reactions) compared to the double bond in the parent compound.

Exploration of Chemical Space Around the Core Scaffold

The this compound scaffold represents a starting point for the exploration of a vast local chemical space to discover novel molecules with desired functions. nih.gov Modern computational methods provide a powerful means to automate this exploration through the post-functionalization (PF) of a core molecular structure. nih.gov

A typical workflow, such as that employed by the ChemSpaX tool, involves taking a pre-optimized molecular scaffold and computationally adding a library of functional groups or ligands to various positions. nih.gov This automated process can generate large libraries of virtual derivatives, which can then be screened for desired properties. For the this compound scaffold, this could involve:

Automated Functionalization : Systematically replacing the fluorine atom with a wide range of other substituents from a predefined chemical library.

Geometric Optimization : Generating reasonably accurate 3D structures of these new derivatives using force fields or semi-empirical methods. nih.gov

Property Prediction : Using the generated geometries for further calculations, such as machine learning models to predict DFT-computed properties like HOMO-LUMO gaps, which are indicative of chemical reactivity and electronic behavior. nih.gov

This data-driven approach allows for the rapid and efficient exploration of the chemical space surrounding the core scaffold, guiding experimental efforts toward the synthesis of derivatives with the most promising profiles. nih.gov It represents a shift from intuition-based discovery to a more systematic, data-driven design of functional molecules. nih.gov

Potential Applications of 1 2 Fluorophenyl Prop 2 En 1 Ol and Its Derivatives in Chemical Sciences and Materials

As Advanced Synthetic Building Blocks for Complex Organic Molecules

The structure of 1-(2-fluorophenyl)prop-2-en-1-ol (B6260343) makes it a valuable precursor for the synthesis of more complex molecular architectures, particularly heterocyclic compounds. The strategic placement of the fluorine atom influences the electronic properties and reactivity of the molecule, which can be exploited in synthetic chemistry.

Derivatives of this scaffold are instrumental in building biologically relevant molecules. For instance, fluorinated chalcones, such as (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, have been synthesized as key intermediates in the development of novel cyclooxygenase (COX) inhibitors. researchgate.net The general methodology for producing complex molecules in a one-pot manner using multicomponent reactions often employs scaffolds similar to these derivatives. nih.gov

Furthermore, the 2-fluorophenyl moiety itself is a key component in the synthesis of various heterocyclic systems. Research has shown the synthesis of 1-(2-fluorophenyl)pyrazoles through the 1,3-dipolar cycloaddition of corresponding sydnones. nih.gov These sydnones are generated from N-nitroso-2-fluorophenylglycines, which in turn are synthesized from 2-fluoroaniline, demonstrating a clear synthetic pathway from simple fluorinated aromatics to complex heterocycles. nih.gov The allylic alcohol group is also amenable to further transformation. Nickel(II)-catalyzed reactions on structurally similar cinnamyl alcohols have been developed to introduce trifluorovinyl groups, showcasing a method to build more complex fluoroolefin derivatives. nih.gov

Precursors for Novel Chemical Reagents or Ligands (e.g., in asymmetric catalysis)

The this compound framework is a promising starting point for designing specialized chemical reagents and ligands for catalysis. The fluorine atom can modulate the electronic and steric properties of a ligand, which is crucial for tuning the activity and selectivity of a metal catalyst.

A significant application lies in the development of ligands for metal complexes with pharmacological uses. For example, [1,2-diamino-1-(4-fluorophenyl)alkanol] ligands have been synthesized and coordinated to platinum(II) centers. researchgate.net The resulting complexes were evaluated for their cytotoxic activity, and their properties, such as solubility and cellular uptake, were found to be influenced by the presence of the fluorophenyl and hydroxyl groups. researchgate.net This demonstrates the utility of this type of scaffold in creating sophisticated ligands for medicinal inorganic chemistry.

In the broader context of catalysis, polyfluorophenyl-containing molecules have been shown to act as ligands that can interact with and structurally modify biomolecules like RNA aptamers. nih.gov In asymmetric catalysis, controlling the steric and electronic environment around a metal center is key. While direct use of this compound as a ligand is not extensively documented, its structure is analogous to precursors for ligands used in important reactions. For example, prop-2-ynyl alcohol, a related propargyl alcohol, serves as a precursor to vinylidene ligands in ruthenium complexes. researchgate.net This suggests the potential for this compound to be transformed into chiral ligands for enantiodivergent asymmetric catalysis, a field that relies on the subtle interplay between ligands and metal precursors to control stereochemical outcomes. rsc.org

**7.3. Materials Science Applications

The conjugated π-system inherent in the derivatives of this compound, specifically the chalcones (prop-2-en-1-ones), makes them attractive candidates for applications in materials science, particularly in optics and electronics.

Chalcone (B49325) derivatives are a major focus of research for nonlinear optical (NLO) applications due to their large second and third-order optical nonlinearities. researchgate.netoptica.org These properties arise from the intramolecular charge transfer across the conjugated system, which typically consists of a donor group, a π-bridge, and an acceptor group (D-π-A). The α,β-unsaturated ketone core of chalcones forms an effective π-bridge. researchgate.netrsc.org

The NLO response can be fine-tuned by modifying the donor and acceptor substituents on the aromatic rings. rsc.org Studies on various chalcone derivatives have revealed several key structure-property relationships:

Donor and Acceptor Strength : The third-order NLO susceptibility (χ(3)) increases with the strength of the electron-donating or electron-accepting groups attached to the phenyl rings. researchgate.net

Conjugation Length : An alkene bridge is generally more effective than an alkyne bridge for linking the aromatic systems, due to a higher degree of conjugation. researchgate.net

Molecular Structure : The arrangement of donor (D) and acceptor (A) groups is critical. Systems with D-π-A, D-π-D, and D-π-A-π-D architectures are often more effective than those with A-π-A arrangements. researchgate.net

The Z-scan technique is commonly used to measure the third-order NLO properties of these materials. Research on various chalcone derivatives has yielded significant nonlinear refractive indices (n₂) and third-order susceptibilities (χ(3)), with values for χ(3) on the order of 10⁻¹³ esu being reported. researchgate.net The ability of these molecules to crystallize in non-centrosymmetric structures is also crucial for second-order NLO applications. researchgate.net

Table 1: NLO Properties of Selected Chalcone Derivatives

| Compound Name | NLO Property Measured | Key Finding |

|---|---|---|

| (E)-3-(2-methoxyphenyl)-1-(2-(phenylsulfonylamine)phenyl)prop-2-en-1-one (MPSP) | First-order hyperpolarizability (β) | Exhibits good second-order NLO response. rsc.orgrsc.org |

| (E)-3-(3-nitrophenyl)-1-(2-(phenylsulfonylamine)phenyl)prop-2-en-1-one (NPSP) | First-order hyperpolarizability (β) | NLO properties are influenced by the substituent type and position. rsc.orgrsc.org |

| 4'-methoxy chalcone derivatives | Third-order susceptibility (χ(3)) | χ(3) value is on the order of 10⁻¹³ esu and increases with donor/acceptor strength. researchgate.net |

This table is generated based on data for chalcone derivatives to illustrate the NLO potential of the core structure.

The same electronic properties that give rise to NLO effects also make chalcone derivatives suitable for optoelectronic applications. Their strong absorption in the UV-Vis region and potential for charge transfer upon photoexcitation position them as candidates for use in devices like dye-sensitized solar cells (DSSCs) and optical limiters. optica.orgmdpi.com

In the context of DSSCs, a sensitizer (B1316253) dye must absorb light, inject electrons into the semiconductor (e.g., TiO₂) conduction band, and be rapidly regenerated. The D-π-A structure of many chalcones is well-suited for this purpose, where the molecule can be anchored to the semiconductor surface and facilitate efficient charge separation upon absorbing a photon. mdpi.com

Furthermore, the significant nonlinear absorption and optical limiting capabilities of some chalcone derivatives make them useful for protecting sensors and human eyes from high-intensity laser radiation. researchgate.netmdpi.com The development of porphyrin derivatives with tunable NLO and optical limiting properties further underscores the potential of conjugated organic molecules in this field. rsc.org

Development of Novel Chemical Processes

Research into this compound and its relatives has also spurred the development of new synthetic methodologies. The creation of these molecules often requires specific reaction conditions, and their transformations lead to novel chemical processes.

For example, a nickel(II)-catalyzed process has been specifically developed for the regioselective trifluorovinylation and 1,2,2-trifluoroethylation of allylic alcohols, including cinnamyl alcohols, which are structurally analogous to the title compound. nih.gov This represents a novel method for creating complex fluorinated olefins.

The synthesis of heterocyclic systems from fluorinated precursors has also led to process refinement. The 1,3-dipolar cycloaddition reaction used to convert 3-arylsydnones into 1-arylpyrazoles is a powerful tool in heterocyclic chemistry. nih.gov The development of synthetic routes to the required fluorinated sydnone (B8496669) intermediates is a key part of this process. nih.gov Additionally, patents related to the synthesis of fluorinated compounds, such as (E)-1-amino-2-(fluoromethylene)-4-(p-fluorophenyl) butane, indicate ongoing efforts to develop scalable industrial processes for related valuable molecules. google.com.na

Future Research Directions and Outlook

Exploration of Novel Asymmetric Catalytic Methodologies

The synthesis of chiral molecules is a cornerstone of modern drug discovery. For fluorinated allylic alcohols like 1-(2-fluorophenyl)prop-2-en-1-ol (B6260343), the development of efficient asymmetric catalytic methods is crucial for accessing enantiomerically pure forms.

Recent advancements have seen the successful use of iridium-catalyzed asymmetric hydrogenation of fluorinated allylic alcohols to produce chiral 1,2-fluorohydrins with excellent yields and enantioselectivities. rsc.orgrsc.org This method's compatibility with a range of aromatic and aliphatic fluorinated compounds suggests its potential applicability to this compound. rsc.orgrsc.org Future research could focus on tailoring iridium complexes, perhaps with novel phosphine (B1218219) ligands, to optimize the stereochemical outcome for this specific substrate.

Furthermore, palladium-catalyzed asymmetric fluorination of allylic chlorides has emerged as a powerful tool for creating chiral allylic fluorides. ucla.eduacs.org While this involves the introduction of a fluorine atom, the underlying principles of using chiral ligands to control the stereochemistry of reactions at the allylic position are highly relevant. Adapting such palladium-based systems, or exploring other transition metals, for reactions like asymmetric allylic alkylation or amination of derivatives of this compound could yield a diverse array of valuable chiral building blocks. The development of organocatalytic systems, which avoid the use of metals, also presents a compelling area for investigation, potentially offering a more sustainable and cost-effective approach to the asymmetric synthesis of derivatives. organic-chemistry.org

Integration of Advanced Flow Chemistry Techniques for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry, with its inherent advantages in safety, efficiency, and scalability, offers a promising solution for the synthesis of this compound and its derivatives.

The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow reactor can lead to improved yields and selectivities. For instance, the synthesis of fluorinated allylic alcohols via photoinduced decarboxylative cross-coupling has been shown to be feasible on a gram-scale, highlighting the potential for even larger scale production using flow chemistry. rsc.org Future work could involve designing and optimizing a continuous flow process for the synthesis of this compound itself, potentially starting from 2-fluorobenzaldehyde (B47322) and a suitable propargylating agent. This would not only enhance the production capacity but also allow for safer handling of potentially hazardous reagents and intermediates.

Application of Machine Learning in Predicting Reactivity and Designing Novel Analogues

The convergence of computational power and chemical data has given rise to the field of machine learning in chemistry, offering powerful tools for predicting molecular properties and guiding the design of new molecules. researchgate.net

For this compound, machine learning algorithms could be trained on existing datasets of similar fluorinated compounds to predict its reactivity in various chemical transformations. rsc.orgchemrxiv.org This could help researchers prioritize experimental efforts and identify the most promising reaction conditions. For example, machine learning models have been developed to predict the fluorination strength of electrophilic N-F reagents and to predict C-F bond dissociation energies in per- and polyfluoroalkyl substances (PFAS). rsc.orgchemrxiv.org Similar approaches could be applied to predict the outcomes of reactions involving the hydroxyl group or the double bond of this compound.

Furthermore, generative adversarial networks (GANs) and other de novo design algorithms can be employed to create novel analogues of this compound with desired properties. researchgate.netnih.gov By defining specific parameters, such as predicted biological activity or improved synthetic accessibility, these models can generate a library of virtual compounds for further computational and experimental evaluation. This approach has the potential to accelerate the discovery of new drug candidates and functional materials based on the fluorinated allylic alcohol scaffold. nih.gov

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Hybrid Approaches

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and developing new ones. A combination of advanced spectroscopic techniques and computational modeling can provide unprecedented insight into the intricate details of chemical transformations involving this compound.

For instance, in situ spectroscopic methods like NMR and IR can be used to monitor the progress of a reaction in real-time, identifying transient intermediates and providing kinetic data. This experimental data can then be used to validate and refine computational models based on density functional theory (DFT). Such a hybrid approach has been successfully used to elucidate the mechanisms of various reactions, including the fluorination of allylic alcohols. thieme-connect.com

Future research could apply these hybrid methods to study the mechanism of key reactions of this compound, such as its asymmetric hydrogenation or its participation in cycloaddition reactions. This deeper mechanistic understanding could reveal subtle electronic and steric effects that govern the reactivity and selectivity of the molecule, paving the way for the rational design of more efficient and selective catalysts and reaction conditions.

Investigation of Supramolecular Interactions Involving Fluorinated Allylic Alcohols

The fluorine atom in this compound is not merely a passive substituent; it actively participates in a range of non-covalent interactions that can influence the molecule's conformation, crystal packing, and interactions with biological targets.

The study of supramolecular interactions, such as hydrogen bonds and halogen bonds, is crucial for understanding the behavior of fluorinated compounds in condensed phases and biological systems. The fluorine atom, with its high electronegativity, can act as a hydrogen bond acceptor, and under certain circumstances, can also participate in halogen bonding. acs.orgnih.gov

Future research should focus on systematically investigating the supramolecular chemistry of this compound and its derivatives. This could involve the synthesis and crystallographic analysis of a series of related compounds to identify recurring supramolecular motifs. Computational studies can complement these experimental efforts by quantifying the strength and nature of the various non-covalent interactions. acs.org Understanding how the fluorine atom influences the supramolecular assembly of these molecules could have significant implications for crystal engineering, materials science, and the rational design of drugs that bind to specific protein targets through fluorine-mediated interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.